7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
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Overview
Description
7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the methoxy group and the pyridinyl-oxadiazole moiety. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the oxadiazole ring can produce a range of reduced derivatives.
Scientific Research Applications
7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-8-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one: shares similarities with other indolizine derivatives and oxadiazole-containing compounds.
Indolizine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Oxadiazole-containing compounds: Recognized for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents.
Properties
IUPAC Name |
7-methoxy-8-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-12-9-13(21)20-8-2-3-11(20)14(12)16-18-15(19-23-16)10-4-6-17-7-5-10/h4-7,9H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAQKNJKFOOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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